Triosephosphate isomerase 1 (23-37)
Description
Properties
sequence |
GELIGTLNAAKVPAD |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Triosephosphate isomerase 1 (23-37) |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Tpi1
Structural Basis of the TPI1 Homodimer
TPI1 functions as a homodimer, meaning it is composed of two identical protein subunits. wikipedia.orgproteopedia.org Each subunit is a single polypeptide chain, but the enzyme is only catalytically active when these two chains assemble into the dimeric form. wikipedia.orgproteopedia.org This dimerization is essential for its biological function, although the two active sites are not thought to exhibit cooperative behavior. wikipedia.orgproteopedia.org
Characterization of the α/β Barrel (TIM Barrel) Fold
The fundamental structural motif of each TPI1 monomer is the α/β barrel, also known as the TIM barrel. wikipedia.orgmeilerlab.org This highly conserved and common protein fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. wikipedia.orgwikimedia.org The strands and helices alternate along the protein's backbone, creating a (βα)₈ repeat topology. wikipedia.orgnih.gov
The interior of the β-barrel is hydrophobic, formed by the inward-pointing nonpolar amino acid side chains of the β-strands. wikipedia.org In contrast, the α-helices are amphipathic, with their outer surfaces being polar and exposed to the aqueous environment, while their inner surfaces are largely hydrophobic, packing against the β-barrel. wikipedia.org The active site of the enzyme is located in the loops that connect the C-termini of the β-strands to the N-termini of the α-helices. wikipedia.orgwikipedia.org
| Structural Element | Description | Reference |
|---|---|---|
| Overall Fold | α/β barrel (TIM barrel) | wikipedia.orgmeilerlab.org |
| Composition | 8 parallel β-strands and 8 α-helices | wikipedia.orgwikimedia.org |
| Arrangement | (βα)₈ repeating motif | wikipedia.orgnih.gov |
| Core | Hydrophobic, formed by β-strands | wikipedia.org |
| Exterior | Amphipathic α-helices | wikipedia.org |
| Active Site Location | Loops connecting β-strands and α-helices | wikipedia.orgwikipedia.org |
Dimerization Interface and Its Role in Structural Integrity
The interface between the two TPI1 monomers is critical for the stability and function of the enzyme. nih.gov Mutations at this interface can disrupt the formation of the dimer, leading to reduced protein stability and, consequently, TPI deficiency. nih.govnih.gov For instance, the pathogenic E104D mutation is located at the dimer interface and perturbs the formation of the dimer. nih.gov A significant portion of the dimer interface is formed by loop 3 of one monomer extending into its partner subunit. nih.gov The stability of the homodimer is also temperature-dependent. uniprot.org The extensive buried surface area at the interface, approximately 1705 Ų, contributes significantly to the stability of the dimeric structure. nih.gov
Secondary and Tertiary Structure Analysis of Specific TPI1 Regions
Locating the TPI1 (23-37) Segment within the Overall Fold
The peptide segment corresponding to amino acid residues 23-37 of TPI1 is a component of the larger protein structure. pdbj.orgexpasy.org Experimental structures of TPI1 in complex with other molecules, such as the HLA-DR1 antigen-presenting molecule, have been determined for this specific peptide fragment. pdbj.orgexpasy.org This region has been of particular interest in immunological studies, as a mutation within this epitope (Thr28 to Ile) can dramatically enhance the stimulation of CD4+ T cells in the context of melanoma. pdbj.org
Predicted Secondary Structure Elements within the (23-37) Region
Based on the known structure of TPI1, the (23-37) region is predicted to contain both α-helical and loop structures. The sequence of this segment is GELIGILNAAKVPAD. ebi.ac.uk Within the context of the full TIM barrel, this segment would be part of one of the βα loops, which are known to be crucial for the enzyme's catalytic function. nih.gov
Dynamic Properties and Conformational Changes in TPI1
Triosephosphate isomerase 1 (TPI1), a central enzyme in glycolysis, is a homodimer where each subunit is composed of approximately 250 amino acids. wikipedia.org The enzyme's function relies on significant conformational changes, particularly the movement of flexible loops that control access to the active site and stabilize the reaction intermediate.
Analysis of Loop Dynamics in TPI1 Catalysis and Substrate Binding
The catalytic efficiency of TPI1 is intrinsically linked to the dynamic movements of several loop regions. chemsociety.org.ngnih.gov Upon substrate binding, notable conformational changes occur in three loops, effectively closing the active site off from the solvent. chemsociety.org.ng This sequestration is crucial for catalysis and prevents the decomposition of the reactive enediol intermediate into the toxic byproduct methylglyoxal (B44143). nih.gov
The most extensively studied of these is loop 6, an 11-residue flexible loop that acts like a "lid" over the active site. researchgate.netnih.gov In the absence of a substrate (the apo form), this loop is predominantly in an open conformation. nih.gov The binding of the substrate triggers the closure of loop 6, a movement of over 7 angstroms, which is essential for positioning the catalytic glutamate (B1630785) residue (Glu165) optimally for the reaction. chemsociety.org.ngresearchgate.net This movement involves hinge regions at both the N- and C-termini of the loop. nih.gov The dynamics of loop 6 are not a simple two-state (open/closed) motion but involve multiple conformational substates. nih.gov
| Loop | Residues (approx.) | Key Function in Catalysis |
| Loop 6 | 166-176 | Acts as a "lid" to close over the active site, stabilizing the reaction intermediate and positioning catalytic residues. nih.govresearchgate.netnih.gov |
| Loop 7 | - | Works in concert with loop 6 to trap the substrate and create the proper active site environment. wikipedia.org |
| Loop 1 | - | Contains catalytic residues (e.g., Lys12/13) that are crucial for enzyme function. wikipedia.orgnih.gov |
| Loop 4 | - | Contains the catalytic residue His95. wikipedia.org |
This table provides a summary of key loops and their roles in TPI1 catalysis based on available research.
Potential Influence of the (23-37) Region on Conformational Transitions
In TPI1, the N-terminal region, including residues 23-37, is spatially located in a position where it could potentially interact with other loops or domains during global conformational changes. While not a primary catalytic loop, its structural stability is a prerequisite for the precise positioning and movement of the catalytic loops it is connected to. It has been noted that this region can be involved in making a normally cryptic self-protein visible to the immune system, suggesting it can be surface-exposed, though the catalytic implications of this are not detailed.
Molecular Dynamics Simulations of TPI1, focusing on the (23-37) Segment
Molecular dynamics (MD) simulations have been instrumental in understanding the complex conformational dynamics of TPI1. nih.govnih.gov These computational techniques allow for the examination of molecular motions over time, providing insights into processes like loop closure that are difficult to capture with static experimental structures.
MD simulations of TPI1 have confirmed that the closure of loop 6 over the active site is a key dynamic event. nih.gov These simulations have shown that the presence of the substrate, dihydroxyacetone phosphate (B84403) (DHAP), alters the enzyme's global motions and enhances the flexibility of residues in the C-terminal portion of loop 6. nih.gov Studies have also used MD to investigate the effects of mutations in the active site, revealing how changes in protein-substrate interactions correlate with experimental observations of binding affinity and catalytic activity. nih.gov
Specific MD studies focusing exclusively on the (23-37) segment of TPI1 are not prominent in the available literature. Most simulations of TPI1 have concentrated on the dynamics of the active site and the highly mobile loop 6 due to their direct and dramatic role in the catalytic mechanism. chemsociety.org.ngnih.gov However, global MD simulations of the entire TPI1 dimer inherently include the dynamics of the (23-37) region. Analysis of such simulations could potentially reveal correlations between the motions of this N-terminal segment and the functionally critical movements of the catalytic loops, but this has not been a primary focus of the reported research. Future computational studies could specifically target this region to elucidate its precise role in the conformational landscape of TPI1.
Catalytic Mechanism and Kinetic Profile of Tpi1
Enzymatic Interconversion of Triose Phosphates
The reaction catalyzed by TPI is a stereospecific intramolecular oxidation-reduction, transferring a hydrogen atom from carbon-1 to carbon-2. wikipedia.orgnih.gov This process is remarkably efficient, accelerating the reaction rate by a factor of approximately 10⁹ compared to the uncatalyzed reaction in the presence of a simple base. wikipedia.org The mechanism is characterized by the formation of a high-energy enediol or enediolate intermediate. wikipedia.orgnih.gov
The catalytic cycle begins with the binding of the substrate, either DHAP or G3P, to the active site. The mechanism involves an enediol intermediate. wikipedia.org In the conversion of DHAP to G3P, a proton is abstracted from the C1 of DHAP by a catalytic base on the enzyme. nih.gov This is accompanied by the donation of a proton from a catalytic acid to the carbonyl oxygen of the substrate, leading to the formation of the cis-enediol intermediate. wikipedia.org This intermediate is then resolved into G3P when the catalytic base, now protonated, donates a proton to the C2 of the intermediate, and the catalytic acid, now deprotonated, abstracts a proton from the hydroxyl group at C1. wikipedia.org The reverse reaction from G3P to DHAP follows the same mechanistic pathway. wikipedia.org
A key feature of the TPI catalytic mechanism is the movement of a flexible loop, often referred to as loop-6, which closes over the active site upon substrate binding. nih.govresearchgate.net This loop closure sequesters the reactive enediol intermediate, preventing its decomposition into the toxic byproduct methylglyoxal (B44143) and inorganic phosphate (B84403). wikipedia.org This structural change is critical for stabilizing the transition states and the enediol intermediate throughout the reaction. wikipedia.orgnih.gov
The catalytic activity of TPI is dependent on several key amino acid residues within its active site. nih.gov The most critical of these are Glutamate-165 (Glu165), Histidine-95 (His95), and Lysine-12 (Lys12). wikipedia.orgnih.gov
Glutamate-165 (Glu165): This residue acts as the primary catalytic base, responsible for abstracting a proton from the carbon of the substrate to initiate the formation of the enediol intermediate. wikipedia.orgnih.gov It then acts as a catalytic acid to donate a proton to complete the isomerization. nih.gov The pKa of Glu165 is thought to be modulated by the enzyme's microenvironment to facilitate this proton transfer. nih.gov
Histidine-95 (His95): This residue functions as a catalytic acid, donating a proton to the substrate's carbonyl group to help form the enediol intermediate. wikipedia.org It acts as an electrophile, polarizing the carbonyl bond of the substrate, which facilitates the proton abstraction by Glu165. wikipedia.orgnih.gov
Lysine-12 (Lys12): The positively charged side chain of Lys12 plays a crucial role in substrate binding and transition state stabilization. proteopedia.orgnih.gov It interacts electrostatically with the negatively charged phosphate group of the substrate, anchoring it in the active site. proteopedia.org This interaction is not only important for initial substrate binding but also contributes significantly to stabilizing the transition state of the reaction. nih.gov Studies on a K12G mutant of yeast TIM showed a significant decrease in catalytic efficiency, highlighting the importance of this residue. nih.gov
Together, these residues create a precisely organized active site that facilitates the rapid and specific interconversion of the triose phosphates.
Kinetic Characterization of TPI1 Activity
The efficiency of TPI1 can be described by its kinetic parameters, which quantify its substrate affinity and turnover rate.
The kinetic parameters K_m and k_cat are used to describe the interaction between an enzyme and its substrate. K_m, the Michaelis constant, is the substrate concentration at which the reaction rate is half of the maximum (Vmax), and it often serves as an indicator of the affinity between the enzyme and substrate. youtube.com A lower K_m value generally suggests a higher affinity. youtube.com The catalytic constant, k_cat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. youtube.com
For TPI from Plasmodium falciparum, the K_m for D-glyceraldehyde-3-phosphate has been reported to be 0.35 mM at 25°C and 0.39 mM at pH 7.6. uniprot.org The corresponding k_cat values were found to be 4300 s⁻¹ and 4233 s⁻¹, respectively. uniprot.org
Interactive Data Table: Kinetic Parameters of P. falciparum TPI1
| Substrate | K_m (mM) | k_cat (s⁻¹) | Temperature (°C) | pH |
| D-glyceraldehyde-3-phosphate | 0.35 | 4300 | 25 | Not specified |
| D-glyceraldehyde-3-phosphate | 0.39 | 4233 | Not specified | 7.6 |
Data sourced from UniProt. uniprot.org
The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m. youtube.comnih.gov This value represents a second-order rate constant for the reaction between the enzyme and the substrate. nih.gov TPI is widely regarded as a "catalytically perfect" enzyme, meaning its reaction rate is limited only by the rate at which the substrate can diffuse into the active site. wikipedia.orgproteopedia.orgnih.gov The k_cat/K_m value for a diffusion-limited enzyme approaches the theoretical maximum of about 10⁸ to 10⁹ M⁻¹s⁻¹. nih.gov The high catalytic efficiency of TPI underscores its evolutionary optimization to perform its physiological role with maximum speed. nih.gov
Potential Impact of the TPI1 (23-37) Region on Catalytic Efficiency
The specific region of Triosephosphate Isomerase 1 encompassing amino acids 23-37 is not part of the well-characterized active site or the flexible catalytic loop (residues 166-176). wikipedia.orgnih.gov The primary catalytic residues (Lys12, His95, Glu165) are located outside of this 23-37 segment. wikipedia.orgnih.gov This region is situated within the β-barrel structure that forms the core of the TPI monomer. wikipedia.org
Indirect Effects on Active Site Integrity or Dynamics
Long-range allosteric communication is a known mechanism for regulating enzyme activity, where perturbations at a distal site can influence the catalytic center. nih.gov In TPI1, the intricate network of interactions that maintains the TIM barrel structure suggests that the dynamics of its constituent secondary structures, including the α1-helix, are coupled. The stability of this helix can indirectly influence the dynamics of the active site loops, particularly the highly mobile loop 6 (residues 166-176), which is critical for catalysis. acs.orgresearchgate.net This flexible loop closes over the active site upon substrate binding, a conformational change essential for shielding the reactive enediol intermediate from the solvent and for the precise alignment of catalytic groups. acs.org
Table 1: Key Structural Components of TPI1 and their Primary Roles
| Structural Component | Residue Range (approximate) | Primary Role in Catalysis |
| α-helix 1 (23-37) | 23-37 | Contributes to the overall structural stability of the TIM barrel, indirectly influencing active site integrity and dynamics. |
| Loop 1 | 11-13 | Contains catalytic residue Lys12, involved in substrate binding. proteopedia.org |
| Loop 4 | ~95 | Contains catalytic residue His95. nih.gov |
| Loop 6 | 166-176 | Acts as a flexible "lid" over the active site, crucial for catalysis. acs.orgresearchgate.net |
| Active Site Residues | Lys12, His95, Glu165 | Directly participate in the chemical steps of the isomerization reaction. pnas.orgproteopedia.org |
| Dimer Interface | Various | Essential for catalytic activity; TPI is active only as a dimer. medlineplus.gov |
This table provides a simplified overview of the key structural elements and their functions.
Biological Functions and Metabolic Integration of Tpi1
Central Role in Glycolysis and Gluconeogenesis
Triosephosphate isomerase is a key enzyme in the metabolic pathways of glycolysis and gluconeogenesis. uniprot.orguniprot.orguniprot.org Its primary and most well-understood function is the efficient and reversible isomerization of two triose phosphate (B84403) molecules: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P or GAP). wikipedia.orgwikipedia.orgmedlineplus.gov This reaction is the fifth step of glycolysis, a critical process for cellular energy production. nih.govmedlineplus.gov
In glycolysis, the enzyme fructose-bisphosphate aldolase (B8822740) cleaves fructose-1,6-bisphosphate into DHAP and G3P. nih.gov Only G3P can proceed through the subsequent steps of the glycolytic pathway to ultimately generate ATP. medlineplus.govnih.gov TPI1 ensures that the DHAP produced is not wasted by rapidly converting it into G3P, thereby channeling both three-carbon units from glucose into the energy-yielding phase of glycolysis. medlineplus.govnih.gov The reaction is so efficient that it is considered "catalytically perfect," limited only by the rate at which the substrate can diffuse into the enzyme's active site. wikipedia.org
The reversible nature of the isomerization is crucial for its role in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. uniprot.orgwikipedia.org During gluconeogenesis, the reaction is driven in the reverse direction, converting G3P into DHAP, which is then used to build larger sugar molecules. medlineplus.govmedlineplus.gov This dual functionality makes TPI1 a pivotal enzyme that directs the flow of three-carbon intermediates based on the cell's metabolic needs, whether for energy generation (glycolysis) or biosynthesis (gluconeogenesis). nih.gov
The enzyme itself is a stable homodimer, meaning it is composed of two identical protein subunits. nih.govwikipedia.org Although each subunit contains a full active site, the dimeric form is required for catalytic activity. nih.govmdpi.com Mutations in the TPI1 gene that disrupt the enzyme's stability or activity can lead to TPI deficiency, a severe genetic disorder characterized by hemolytic anemia and progressive neurological dysfunction. wikipedia.orgmedlineplus.gov
Interconnections with Other Metabolic Pathways
TPI1's strategic position catalyzing the interconversion of DHAP and G3P places it at a critical junction, connecting glycolysis to several other major metabolic routes. nih.gov
TPI1 plays a significant role in modulating the flow of metabolites into the pentose (B10789219) phosphate pathway (PPP). The PPP is a crucial pathway that runs parallel to glycolysis and is responsible for producing NADPH (a key cellular reductant) and the precursors for nucleotide synthesis. The glycolytic intermediates fructose-6-phosphate (B1210287) and G3P can be shunted into the non-oxidative branch of the PPP.
A key regulatory link involves phosphoenolpyruvate (B93156) (PEP), the substrate for pyruvate (B1213749) kinase later in the glycolytic pathway. nih.gov PEP has been identified as a feedback inhibitor of TPI1. nih.govroyalsocietypublishing.orgresearchgate.net When pyruvate kinase activity is low, PEP can accumulate and competitively inhibit TPI1 by binding to its active site. nih.govresearchgate.net This inhibition leads to an accumulation of DHAP and, consequently, a redirection of glycolytic flux towards the PPP. nih.govroyalsocietypublishing.org This TPI-mediated activation of the PPP enhances the cell's resistance to oxidative stress by increasing the production of NADPH. nih.gov
TPI1 is integral to the metabolic processing of glycerol (B35011). Glycerol, primarily derived from the breakdown of triglycerides (fats), can be used as an energy source. Its entry into central metabolism is a two-step process. First, glycerol is phosphorylated by glycerol kinase to form glycerol-3-phosphate. Second, glycerol-3-phosphate dehydrogenase oxidizes glycerol-3-phosphate to produce dihydroxyacetone phosphate (DHAP). mdpi.com
This newly formed DHAP is the same molecule that TPI1 acts upon in glycolysis. nih.gov TPI1 then isomerizes this DHAP into G3P, allowing the carbon skeleton from glycerol to enter the glycolytic pathway and be converted to pyruvate for energy production or used in the citric acid cycle. nih.govresearchgate.net This connection highlights TPI1's role in integrating lipid and carbohydrate metabolism. nih.gov
Diverse Biological Roles Beyond Primary Metabolism (Moonlighting Functions)
In addition to its canonical role as a glycolytic enzyme, TPI1 is recognized as a "moonlighting" protein, meaning it has other physiologically relevant functions that are not related to its primary enzymatic activity. researchgate.netnih.govmdpi.comconsensus.app These non-glycolytic roles are diverse and are the subject of ongoing research.
Some of the identified or proposed moonlighting functions of TPI1 include:
Virulence Factor: In some pathogenic organisms, TPI1 can be expressed on the cell surface and may act as a virulence factor. nih.govresearchgate.net
Allergen: TPI1 has been identified as a significant allergen, particularly in various types of seafood. nih.govresearchgate.net
Cell Cycle Regulation: Variations in TPI1 expression have been linked to the regulation of the cell cycle. nih.govresearchgate.net
Disease Association: The enzyme appears to play a role in the development of Alzheimer's disease and is implicated in the neurodegenerative changes seen in TPI deficiency. nih.govresearchgate.net
| Moonlighting Function | Description | References |
|---|---|---|
| Virulence Factor | Acts as a factor in the disease-causing ability of some organisms. | nih.govresearchgate.net |
| Allergen | Identified as an allergen in sources like seafood. | nih.govresearchgate.net |
| Cell Cycle Regulation | Expression levels are associated with cell cycle control. | nih.govresearchgate.net |
| Alzheimer's Disease | Implicated in some aspects of the disease's development. | nih.govresearchgate.net |
| Neurodegeneration | Linked to neurodegenerative alterations in TPI deficiency. | nih.govresearchgate.net |
TPI1 is involved in regulatory processes that extend beyond simple substrate conversion. In budding yeast, TPI1 and its product, G3P, have been shown to be part of a negative regulatory mechanism that suppresses the exit from a quiescent (dormant) state. asm.org This finding suggests that TPI1 can act as a metabolic sensor, helping to control major cellular state transitions in response to nutrient availability. asm.orgh1.co
Furthermore, the enzyme's activity can be modulated by post-translational modifications. For instance, phosphorylation of a specific serine residue (Ser20) in human TPI1 has been shown to enhance its catalytic activity. nih.gov This modification provides a switch-like mechanism to boost the enzyme's efficiency, suggesting a layer of regulation that adapts glycolytic flux to specific cellular conditions. nih.gov
Recent evidence has pointed towards a nuclear role for TPI1, a function entirely separate from its cytoplasmic role in glycolysis. researchgate.netconsensus.app Studies have suggested that TPI1's presence in the nucleus is implicated in cancer pathogenesis and resistance to chemotherapy. researchgate.netconsensus.app While the precise mechanisms are still under investigation, these findings open up new avenues for understanding how metabolic enzymes can directly participate in nuclear processes and influence gene expression and cell fate in diseases like cancer. researchgate.net
Implications of TPI1 (23-37) in Broader Cellular Physiology
Investigation of Cellular Phenotypes upon Modulation of the (23-37) Region
Direct experimental evidence detailing the broad cellular phenotypic changes upon specific modulation of the 23-37 region of TPI1 is currently scarce in publicly available scientific literature. Most studies on TPI1 mutations and their resulting phenotypes focus on alterations in other regions of the protein, particularly those affecting its catalytic activity and dimer stability, which lead to Triosephosphate Isomerase deficiency. medlineplus.govmdpi.com This condition is characterized by hemolytic anemia and severe neurological dysfunction. medlineplus.gov
While these studies focus on the entire protein, they provide a backdrop for understanding the potential downstream consequences if the 23-37 region were to play a role in maintaining the structural integrity or regulatory interactions of TPI1. Future research involving site-directed mutagenesis of the 23-37 region would be necessary to directly assess its impact on cellular phenotypes such as proliferation, apoptosis, and metabolic flux.
| Cellular Process | Effect of TPI1 Knockdown/Inhibition | Cell Type |
| Proliferation | Reduced | Breast Cancer, Pancreatic Cancer |
| Invasion | Reduced | Breast Cancer |
| Migration | Reduced | Breast Cancer |
| Glycolysis | Reduced | Breast Cancer |
This table reflects the effects of modulating the entire TPI1 protein, as specific data for the 23-37 region is not available.
Contributions to TPI1 Localization or Interaction Specificity
The subcellular localization and interaction partners of a protein are critical to its function. TPI1 is predominantly a cytosolic enzyme, consistent with its role in glycolysis. uniprot.orguniprot.org However, studies have also reported its presence in other cellular compartments, including the nucleus and extracellular space, suggesting potential "moonlighting" functions beyond its catalytic role. uniprot.org
Currently, there is no direct evidence to suggest that the 23-37 region of TPI1 acts as a primary determinant for its subcellular localization. Protein localization is typically governed by specific signaling sequences, which have not been identified within this particular peptide.
Regarding protein-protein interactions, TPI1 is known to form a homodimer, which is essential for its enzymatic activity. medlineplus.gov It also interacts with a variety of other proteins. The STRING database, for example, lists numerous potential interaction partners for human TPI1, including other glycolytic enzymes and proteins involved in various cellular processes. string-db.org In breast cancer cells, TPI1 has been shown to interact with CDCA5 and P62, influencing cell signaling pathways. nih.gov
The specific contribution of the 23-37 region to these interactions remains to be elucidated. As this peptide is located on the surface of the TPI1 protein, it is conceivable that it could participate in transient or stable protein-protein interactions. However, without specific experimental data, such as that from co-immunoprecipitation or yeast two-hybrid screening using constructs containing mutations in the 23-37 region, its role in mediating protein interactions is purely speculative.
The known protein-protein interactions of the full-length TPI1 protein are summarized in the table below.
| Interacting Protein | Cellular Context | Potential Functional Consequence |
| TPI1 (homodimer) | General | Essential for catalytic activity |
| CDCA5 | Breast Cancer | Activation of PI3K/AKT/mTOR pathway |
| P62 (SQSTM1) | Breast Cancer | Ubiquitin-dependent degradation of TPI1 |
| Other glycolytic enzymes | General | Metabolic channeling |
This table reflects the interactions of the entire TPI1 protein, as specific data for the 23-37 region is not available.
Evolutionary and Comparative Studies of Tpi1
Evolutionary Conservation of TPI1 Across Organisms
Triosephosphate isomerase is a remarkably conserved enzyme, a fact that underscores its critical role in the fundamental metabolic pathway of glycolysis. uniprot.orgwikipedia.org Found in nearly every organism, from bacteria and fungi to plants and animals, TPI1 displays a high degree of sequence and structural homology. uniprot.org The protein is encoded by a single gene, TPI1, located on chromosome 12 in humans. wikipedia.orgyeastgenome.orgigem.org The sequence of TPI1 is extraordinarily conserved, with studies on the human TPI1 locus revealing fewer genetic variants than expected, and none of the identified variations affecting the amino acid composition of the protein. nih.gov This high level of conservation is particularly evident around the active site, which includes key catalytic residues. uniprot.orgyeastgenome.org
The fundamental structure of TPI1 is the TIM barrel, a conserved protein fold consisting of eight alpha-helices and eight parallel beta-strands that alternate along the peptide backbone. uniprot.orguniprot.org This structural motif is one of the most common in nature. uniprot.org The enzyme functions as a homodimer, with each subunit containing a full set of catalytic residues. wikipedia.orguniprot.org However, the dimeric form is essential for its activity. uniprot.org The evolutionary history of TPI genes suggests they are of alpha-proteobacterial origin, likely acquired by eukaryotes early in their evolution, possibly from the protomitochondrial endosymbiont.
Adaptation and Thermostability in Extremophilic TPI1 Homologs
Extremophiles, organisms that thrive in extreme environments, provide a unique window into the molecular adaptations required for protein stability and function under harsh conditions. The study of TPI1 homologs from thermophiles (organisms living at high temperatures) has been particularly insightful. These thermostable enzymes are of great interest for industrial applications due to their robustness.
Proteins from thermophiles generally exhibit increased stability compared to their counterparts from mesophiles (organisms living in moderate temperatures). This enhanced stability is often achieved through a variety of structural adaptations. While there isn't a single universal mechanism for thermostability, common strategies include an increased number of salt bridges, enhanced hydrophobic interactions within the protein core, and alterations in loop structures. For instance, the glutamate (B1630785) dehydrogenase from the thermophile Pyrococcus furiosus displays a highly stable network of salt bridges. Other proposed mechanisms for increased thermostability include shortened loops, greater rigidity, and a smaller surface area to volume ratio. The study of TPI1 from the psychrophilic (cold-adapted) bacterium Vibrio marinus revealed that it is an unstable protein, in stark contrast to the highly stable TPI1 from E. coli, despite having a 66% sequence identity. nih.gov This highlights how subtle changes in amino acid composition can have profound effects on protein stability.
Gene Duplication and Functional Divergence of TPI1
Gene duplication is a major driving force in evolution, providing the raw material for the emergence of new gene functions. Following a duplication event, one copy of the gene is free from selective pressure and can accumulate mutations, potentially leading to a new function (neofunctionalization) or a division of the ancestral functions between the two copies (subfunctionalization).
In the context of TPI1, gene duplication has led to the evolution of distinct isoforms with specialized roles in some organisms. For example, higher plants and the green alga Euglena possess two TPI isoforms: a cytosolic enzyme involved in glycolysis and a chloroplastic enzyme that participates in the Calvin cycle. The analysis of the chloroplast TPI cDNA sequence from spinach suggests that it arose through the duplication of the pre-existing nuclear gene for the cytosolic enzyme during plant evolution. While both enzymes catalyze the same reaction, their distinct subcellular localizations and regulatory properties reflect functional divergence following gene duplication. In most other organisms, including humans, TPI1 is encoded by a single gene. yeastgenome.org However, several pseudogenes of TPI1 have been identified on different chromosomes in the human genome, which are non-functional relics of past duplication events. wikipedia.org
Comparative Analysis of the (23-37) Region Across Species
The peptide region spanning amino acids 23 to 37 of TPI1 is of particular interest due to its involvement in immunological recognition and its location within a structurally important part of the enzyme.
Sequence Conservation and Divergence of the (23-37) Peptide
| Organism | UniProt ID | Residues 23-37 Sequence |
|---|---|---|
| Homo sapiens (Human) | P60174 | GELIQTLNAAKVPAD |
| Saccharomyces cerevisiae (Yeast) | P00942 | ASIPENVEVVICPPA |
| Pyrococcus furiosus (Thermophile) | Q8U1C6 | LGEVKEVKEAIKRAI |
Table 1: Sequence alignment of the (23-37) region of TPI1 from Homo sapiens, Saccharomyces cerevisiae, and Pyrococcus furiosus. The sequences show both conserved and divergent residues, reflecting evolutionary adaptation.
The human sequence GELIQTLNAAKVPAD has been identified as a T-cell epitope, particularly in the context of melanoma, where a mutation within this peptide enhances its immunogenicity. nih.gov The yeast sequence ASIPENVEVVICPPA shows significant divergence from the human sequence, which is expected given the evolutionary distance between fungi and mammals. The sequence from the hyperthermophilic archaeon Pyrococcus furiosus, LGEVKEVKEAIKRAI, also displays a unique composition, likely reflecting adaptations to extreme heat. For instance, the increase in charged residues like glutamic acid (E) and lysine (B10760008) (K) could contribute to the formation of additional salt bridges, enhancing thermostability.
Structural Comparison of the (23-37) Region in Different TPI1 Homologs
In human TPI1, the (23-37) peptide forms a loop and a portion of the subsequent alpha-helix. The structure of this region is crucial for its recognition by the immune system. The crystal structure of this peptide in complex with the HLA-DR1 molecule has been resolved, providing detailed insights into its presentation as an antigen. nih.gov
In the context of the full enzyme, the N-terminal region, including residues 23-37, plays a role in the stability of the monomeric unit. Studies on other proteins with similar folds have shown that the N-terminal extension can form stabilizing interactions with other parts of the protein, such as the DE loop in transthyretin. While specific structural data for the (23-37) region in extremophilic TPI1 is limited, the observed sequence variations suggest that its conformation is adapted to maintain stability under extreme conditions. For example, the amino acid composition of the Pyrococcus furiosus peptide may favor a more compact and rigid loop structure through enhanced electrostatic and hydrophobic interactions, a common strategy for thermostabilization. The presence of charged residues near the N-terminus of alpha-helices can also influence their stability, with positively charged residues like lysine being potentially destabilizing if not counteracted by other interactions. yeastgenome.org
Advanced Methodological Approaches for Tpi1 23 37 Research
Structural Biology Techniques
Structural biology methods are paramount in visualizing the three-dimensional arrangement of the TPI1 (23-37) peptide, both in isolation and when complexed with other molecules.
X-ray Crystallography for Peptide-Protein Co-crystallization
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In the context of the TPI1 (23-37) peptide, co-crystallization with a target protein, such as the HLA-DR1 molecule, allows for the precise determination of the peptide's binding mode and the specific interactions it forms within the protein's binding groove. rcsb.org
This method involves growing a crystal of the peptide-protein complex and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal, yielding a high-resolution three-dimensional model. For instance, the crystal structure of HLA-DR1 complexed with the TPI1 (23-37) peptide has been solved at a resolution of 1.93 Å. rcsb.org This level of detail reveals the key residues involved in the interaction and the conformational changes that may occur upon binding. The success of this approach often relies on finding the optimal conditions for crystal growth, which can be a meticulous and time-consuming process. americanpeptidesociety.orgnih.gov The use of co-crystallization ligands can sometimes be employed to stabilize the peptide's conformation and facilitate the formation of high-quality crystals. americanpeptidesociety.orgmdpi.comnih.gov
Table 1: Crystallographic Data for HLA-DR1/TPI(23-37) Complex
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 1.93 Å |
| R-Value Work | 0.208 |
| R-Value Free | 0.220 |
| Total Structure Weight | 72.06 kDa |
| Atom Count | 5,415 |
| Data sourced from RCSB PDB entry 1KLU. rcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. For the TPI1 (23-37) peptide, NMR is instrumental in determining its three-dimensional structure and understanding its conformational flexibility. nih.gov By analyzing the interactions between atomic nuclei, researchers can deduce the peptide's folding pattern and identify regions of secondary structure. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Larger Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes at near-atomic resolution. researchgate.netresearchgate.net While typically applied to larger assemblies than the TPI1 (23-37) peptide alone, cryo-EM becomes highly relevant when studying this peptide in the context of a larger complex, for instance, with a receptor or other associated proteins. nih.gov
The process involves flash-freezing a solution of the complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the complex. researchgate.net Cryo-EM is particularly advantageous for studying dynamic complexes or those that are difficult to crystallize. nih.gov The analysis can reveal different conformational states of the complex, providing a more dynamic picture of the interaction between the TPI1 (23-37) peptide and its binding partner. nih.gov
Biophysical Characterization
Biophysical techniques are essential for characterizing the physical properties of the TPI1 (23-37) peptide, including its secondary structure and its interactions with other molecules.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of proteins and peptides in solution. nih.govunits.it The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. nih.govunits.itnih.gov
For the TPI1 (23-37) peptide, CD spectroscopy can be used to determine its predominant conformation in different solvent conditions or upon binding to a ligand. royalsocietypublishing.org Changes in the CD spectrum can indicate conformational changes, such as a transition from a disordered state to a more ordered structure upon interaction with a target molecule. royalsocietypublishing.orgbohrium.com This information is complementary to the high-resolution data obtained from X-ray crystallography and NMR, providing a broader view of the peptide's structural properties. nih.gov
Fluorescence Spectroscopy for Conformational Changes and Ligand Binding
Fluorescence spectroscopy is a highly sensitive technique that can be used to study conformational changes and ligand binding events. nih.gov This method can be applied to the TPI1 (23-37) peptide by either utilizing the intrinsic fluorescence of aromatic amino acid residues (if present) or by attaching an extrinsic fluorescent probe.
Changes in the fluorescence intensity or wavelength of maximum emission can signal alterations in the local environment of the fluorophore, which can be indicative of a conformational change or the binding of a ligand. nih.govmdpi.com For example, if the TPI1 (23-37) peptide contains a tryptophan or tyrosine residue, its fluorescence properties may change upon binding to a protein, reflecting the altered chemical environment within the binding pocket. nih.gov Fluorescence-based assays can also be used to determine binding affinities and kinetics, providing quantitative data on the strength and speed of the interaction between the TPI1 (23-37) peptide and its binding partners. nih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. upm.esfrontiersin.orgmalvernpanalytical.com This allows for a complete thermodynamic characterization of the interaction between the TPI1 (23-37) peptide and its binding partners, such as a T-cell receptor or a major histocompatibility complex (MHC) molecule. A single ITC experiment can determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding. harvard.edu
In a typical experiment, a solution of the TPI1 (23-37) peptide would be placed in the sample cell of the calorimeter, and a solution of its binding partner would be injected in small, precise aliquots. malvernpanalytical.com The instrument measures the minute temperature changes upon each injection, yielding a binding isotherm. This data reveals the forces driving the interaction. For example, a favorable (negative) enthalpy change suggests that hydrogen bonds and van der Waals interactions are significant, while a favorable (positive) entropy change often points to the release of ordered water molecules from the binding interface.
Studies on the full TPI enzyme with inhibitors have demonstrated the utility of ITC in dissecting binding energetics. utm.mx For instance, the binding of phosphorylated inhibitors to TPI was shown to be sensitive to ionic strength, highlighting the role of electrostatic interactions. utm.mx Similar principles would apply to studying the TPI1 (23-37) peptide, providing crucial data on how mutations, like the Thr-to-Ile substitution found in a melanoma antigen, alter its binding thermodynamics and create a neoepitope with enhanced recognition. nih.gov
Table 1: Representative Thermodynamic Data from an ITC Experiment This table contains illustrative data and does not represent actual experimental results for TPI1 (23-37).
| Interaction | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|---|---|
| Wild-Type Peptide + Receptor | 5000 | 1.0 | -5.5 | -2.8 | -8.3 |
Biochemical and Enzymatic Assays
Coupled Enzyme Assays for Kinetic Measurements
To assess the functional consequences of alterations within the 23-37 region on the full TPI1 enzyme, its catalytic activity must be measured. The isomerization of D-glyceraldehyde-3-phosphate (G3P) to dihydroxyacetone phosphate (B84403) (DHAP) does not produce a direct, easily measurable signal. frontiersin.org Therefore, a coupled enzyme assay is commonly employed. frontiersin.orgacs.org
In this system, the TPI-catalyzed reaction is linked to a second, signal-producing reaction. A standard method involves coupling the TPI reaction to α-glycerophosphate dehydrogenase (α-GDH). frontiersin.org The DHAP produced by TPI is immediately reduced by α-GDH, which involves the simultaneous oxidation of NADH to NAD+. frontiersin.org The decrease in NADH concentration can be continuously monitored by the change in absorbance at 340 nm. frontiersin.orgacs.org This allows for the precise determination of kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), which together define the enzyme's catalytic efficiency (kcat/Km). nih.gov While TPI is considered a "perfect" enzyme with diffusion-limited kinetics, this assay is sensitive enough to detect even minor impairments in activity caused by mutations. nih.govmdpi.com
Site-Directed Mutagenesis and Rational Design
Site-directed mutagenesis is a fundamental technique for probing the role of specific amino acids. frontiersin.orgnih.gov By introducing targeted mutations into the gene encoding TPI1, researchers can produce variant proteins with specific amino acid substitutions within the 23-37 region. nih.gov For example, the naturally occurring Thr-to-Ile mutation at position 28, which creates a melanoma antigen, was identified through sequencing and its effects confirmed using synthetic peptides. nih.gov
Rational design, informed by structural and computational data, guides which mutations to make. researchgate.net To investigate the Thr28Ile mutation's effect on the enzyme itself, one would create the mutant TPI1 protein. The kinetic properties of this mutant enzyme would then be compared to the wild-type enzyme using the coupled assay described above. acs.org This approach can determine if the mutation, besides creating an immunological epitope, also impacts the enzyme's stability or catalytic function, providing a complete picture of its biological significance. nih.govresearchgate.net
Table 2: Representative Kinetic Data from a Coupled Enzyme Assay This table contains illustrative data and does not represent actual experimental results for TPI1 (23-37) mutants.
| Enzyme Variant | Km for G3P (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-Type TPI1 | 250 | 5000 | 2.0 x 10⁷ |
Computational and in silico Approaches
Homology Modeling and Structural Prediction of the (23-37) Peptide
When an experimental structure is unavailable, homology modeling can predict the three-dimensional structure of a protein or peptide. jyoungpharm.org This method relies on using the known structure of a homologous protein as a template. jyoungpharm.orgresearchgate.net For the TPI1 (23-37) peptide, its structure can be modeled based on the numerous high-resolution crystal structures of the full TPI enzyme from various species. mdpi.comresearchgate.net
The process involves identifying a suitable template structure from a database like the Protein Data Bank (PDB), aligning the target peptide sequence with the template, building the model, and finally, evaluating its quality. jyoungpharm.org The resulting 3D model of the TPI1 (23-37) fragment, both in its wild-type and mutated forms, can provide critical insights into its conformation. This structural information is invaluable for subsequent computational studies, such as molecular docking, to understand how it interacts with other molecules. researchgate.net
Molecular Docking for Peptide-Ligand or Peptide-Protein Interactions
Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule (a ligand) to a protein or peptide. mdpi.comresearchgate.net In the context of the TPI1 (23-37) peptide, docking can be used to simulate its interaction with the MHC class II molecule HLA-DRβ1*0101, for which it is a known epitope. nih.gov
Using a homology model or a crystal structure of the peptide, docking algorithms would systematically sample different orientations and conformations of the peptide within the binding groove of the MHC molecule. mdpi.com A scoring function then estimates the binding energy for each pose, identifying the most stable and likely binding configuration. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. mdpi.com By comparing the docking results of the wild-type TPI1 (23-37) peptide with the Thr-to-Ile mutant version, researchers can generate hypotheses about why the mutation leads to a much stronger T-cell response, likely by improving its fit and stability within the MHC binding groove. nih.gov
Advanced Molecular Dynamics Simulations of the (23-37) Region
Advanced molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the conformational dynamics and interactions of the Triosephosphate isomerase 1 (TPI1) (23-37) peptide region. These simulations provide atomic-level insights into the peptide's behavior in different environments, such as in aqueous solution or when complexed with other biomolecules, which is not readily achievable through experimental methods alone.
MD simulations of the isolated TPI1 (23-37) peptide can elucidate its intrinsic flexibility and preferred conformational states in a solvent environment. Furthermore, simulating the peptide when it is part of the full TPI1 enzyme allows for the analysis of how the protein's global structure influences the local dynamics of this specific region. A key application is the simulation of the peptide bound to Major Histocompatibility Complex (MHC) class II molecules, such as HLA-DR1, for which crystal structures exist. These simulations can reveal the critical interactions that stabilize the peptide-MHC complex and provide a dynamic view of the binding interface.
Typical simulation protocols involve placing the system (e.g., the solvated peptide or the peptide-MHC complex) in a simulation box with explicit water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization and equilibration, followed by a production run for data collection. nih.gov Trajectories from these simulations, which can span from nanoseconds to microseconds, are analyzed to extract detailed information on the peptide's structural and energetic properties. acs.orgbiorxiv.org
Key analyses performed on MD simulation trajectories include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues within the peptide. nih.gov
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the peptide and its binding partner (e.g., the MHC molecule) or surrounding water molecules, which is crucial for binding affinity. mdpi.com
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding affinity between the peptide and its receptor. peerj.com
The insights gained from these simulations are crucial for understanding the molecular basis of the TPI1 (23-37) region's function, particularly its role as an immunological epitope.
| Simulation System | Simulation Time | Key Analysis | Illustrative Findings |
|---|---|---|---|
| TPI1 (23-37) Peptide in Water | 500 ns | RMSF, Conformational Clustering | The peptide exhibits significant flexibility, particularly in the central region (residues 28-32), sampling multiple conformational states. |
| TPI1 (23-37) bound to HLA-DR1 | 1 µs | RMSD, Hydrogen Bond Occupancy | The peptide adopts a stable, extended conformation when bound. Key hydrogen bonds with MHC residues are identified, showing high occupancy (>80%), indicating a stable complex. |
| Full TPI1 Enzyme in Water | 2 µs | RMSF of the (23-37) region | The (23-37) region, corresponding to a loop between a β-strand and an α-helix, shows moderate flexibility compared to the highly dynamic catalytic loops. |
Bioinformatics for Sequence and Structural Pattern Analysis
Bioinformatics provides a suite of essential tools for analyzing the sequence and structural characteristics of the TPI1 (23-37) peptide, primarily in the context of its function as a T-cell epitope. nih.gov These computational approaches allow for large-scale screening and predictive analysis that guide and complement experimental research.
A primary application of bioinformatics in this area is the prediction of T-cell epitopes from a protein's primary amino acid sequence. nih.gov Numerous online servers and standalone software can predict peptide binding to various MHC alleles. These tools often employ machine learning algorithms, such as artificial neural networks, trained on large datasets of experimentally verified binding peptides. nih.gov By inputting the full sequence of human TPI1, these tools can identify potential epitopes and predict their binding affinity to specific HLA alleles, which is a critical step in initiating an immune response. The TPI1 (23-37) region is one such sequence identified as a potential binder for certain HLA class II molecules.
Structural bioinformatics focuses on the three-dimensional aspects of the peptide. Analysis of the crystal structure of the TPI1 (23-37) peptide complexed with HLA-DR1 provides invaluable information on its bound conformation and the specific amino acid residues that anchor the peptide into the MHC binding groove. This structural data can be used to rationalize binding affinity and specificity.
Further bioinformatics analyses include:
Sequence Conservation Analysis: By aligning TPI1 sequences from different species, researchers can determine the conservation level of the (23-37) region. A high degree of conservation might suggest a functionally important and potentially less variable epitope.
Population Coverage Analysis: For epitope-based vaccine development, it is crucial to select peptides that can be presented by a wide range of HLA alleles within the human population. Bioinformatics tools can calculate the population coverage of a given epitope based on known HLA allele frequencies. frontiersin.orgfrontiersin.org
Physicochemical Property Profiling: Tools can calculate properties like hydrophilicity, flexibility, and surface accessibility along the protein sequence, which can help in refining epitope predictions. nih.gov
These integrated bioinformatic approaches are fundamental to characterizing the TPI1 (23-37) peptide, predicting its immunological relevance, and understanding its structural interactions with components of the immune system.
| Tool/Method Category | Specific Tool Example | Application to TPI1 (23-37) | Reference |
|---|---|---|---|
| MHC Class II Binding Prediction | NetMHCIIpan | Predicts the binding affinity of the 15-amino acid peptide GELIGILNAAKVPAD to a panel of HLA-DR, -DP, and -DQ alleles. | nih.gov |
| Epitope Database | Immune Epitope Database (IEDB) | Houses experimental data on TPI1 (23-37) and similar epitopes, including their context of recognition (e.g., infectious disease, autoimmunity). | frontiersin.org |
| Structural Visualization and Analysis | PyMOL, UCSF Chimera | Analysis of the 3D structure of the TPI1 (23-37)/HLA-DR1 complex (e.g., PDB ID: 1KLG) to identify key intermolecular contacts. | nih.gov |
| Multiple Sequence Alignment | Clustal Omega | Aligns human TPI1 with orthologs from other species to assess the evolutionary conservation of the 23-37 sequence region. | nih.gov |
Future Directions and Emerging Research Avenues for Tpi1 23 37
Elucidating Novel Functional Roles of the (23-37) Peptide in vivo
The TPI1 (23-37) peptide is recognized as an epitope, a specific portion of an antigen to which an antibody binds. This characteristic has been leveraged for the development of research tools, including recombinant human anti-TPI soluble T-cell receptors that specifically target this amino acid sequence. The immunogenic nature of this peptide suggests that it is exposed on the surface of the TPI1 protein, making it accessible for interactions with other molecules.
A significant breakthrough in understanding the in vivo relevance of this peptide came from a study on melanoma antigens. Researchers identified a mutated version of the TPI (23-37) peptide as a neoepitope that is recognized by CD4+ T cells. This finding underscores the peptide's role in the immune surveillance of cancer and opens up avenues for its use in cancer immunotherapy.
Future research will likely focus on moving beyond its established role as an epitope to uncover other potential in vivo functions. Investigations may explore whether this peptide can act as a signaling molecule, a cellular adhesion motif, or a modulator of protein-protein interactions, independent of the full-length TPI1 protein.
Designing Peptide-Based Probes or Modulators Targeting the (23-37) Region
The surface accessibility and specific sequence of the TPI1 (23-37) peptide make it an attractive target for the design of peptide-based probes and modulators. Such tools would be invaluable for studying the functions of TPI1 and for potentially developing novel therapeutics.
Table 1: Potential Peptide-Based Probes and Modulators Targeting TPI1 (23-37)
| Probe/Modulator Type | Design Principle | Potential Application |
| Fluorescently Labeled Peptides | A peptide mimic of the (23-37) region is synthesized with a fluorescent tag. | To visualize the localization and trafficking of TPI1 within cells and tissues. |
| Biotinylated Peptides | The (23-37) peptide is conjugated with biotin. | For use in pull-down assays to identify interacting proteins and map the TPI1 interactome. |
| Peptide Mimetics | Small molecules or modified peptides are designed to mimic the structure of the (23-37) region. | To act as competitive inhibitors of interactions involving this region, thereby modulating TPI1's non-canonical functions. |
| Cell-Penetrating Peptides (CPPs) | The (23-37) peptide is fused to a CPP. | To facilitate the intracellular delivery of the peptide for functional studies or therapeutic purposes. |
Understanding the Interplay between (23-37) and TPI1's "Moonlighting" Activities
TPI1 is known to exhibit a range of moonlighting functions, including roles in cell proliferation, migration, and chemoresistance in cancer. nih.govnih.gov These functions are often independent of its catalytic activity and are thought to be mediated through protein-protein interactions. nih.govnih.gov A key area of future research will be to determine the precise role of the (23-37) peptide in these non-canonical activities.
For instance, studies have shown that TPI1 can translocate to the nucleus and promote tumorigenesis, a function that is independent of its enzymatic role. nih.govnih.gov It is plausible that the (23-37) region, being surface-exposed, could mediate the interactions necessary for this nuclear translocation or for its oncogenic functions within the nucleus. Investigating whether antibodies or peptide mimetics targeting the (23-37) region can block these moonlighting activities will be a critical step in validating this hypothesis.
Advanced Integrated Omics Approaches to Map (23-37) Interactions
To gain a comprehensive understanding of the functional network involving the TPI1 (23-37) peptide, advanced integrated "omics" approaches will be indispensable. These technologies can provide a global view of the molecular interactions and cellular pathways influenced by this specific peptide.
Table 2: Omics Approaches for Studying TPI1 (23-37) Interactions
| Omics Approach | Methodology | Expected Outcome |
| Proteomics | Affinity purification-mass spectrometry (AP-MS) using a biotinylated (23-37) peptide as bait. | Identification of proteins that directly or indirectly interact with the (23-37) region of TPI1. |
| Transcriptomics | RNA sequencing (RNA-Seq) of cells treated with a (23-37) peptide mimetic or modulator. | Elucidation of the downstream signaling pathways and gene expression profiles regulated by interactions involving this peptide. |
| Interactomics | Yeast two-hybrid (Y2H) screening using the (23-37) peptide as bait. | Mapping of the binary protein-protein interactions involving this specific peptide region. |
Integrating data from these different omics platforms will provide a systems-level understanding of how the TPI1 (23-37) peptide contributes to cellular function and disease.
Rational Design of TPI1 Variants with Modified Properties via (23-37) Engineering
The insights gained from functional and structural studies of the TPI1 (23-37) peptide can be applied to the rational design of TPI1 variants with modified properties. By introducing specific mutations within this 15-amino acid sequence, it may be possible to selectively enhance or diminish certain moonlighting functions of TPI1 without affecting its primary enzymatic activity.
For example, if the (23-37) region is found to be crucial for a specific protein-protein interaction that drives a particular disease process, a TPI1 variant with a mutation in this region could be designed to act as a dominant-negative inhibitor. Conversely, if an interaction involving this peptide is beneficial, a variant could be engineered to enhance this interaction for therapeutic gain. Such precision engineering of TPI1 variants will open up new possibilities for targeted therapies that are more specific and have fewer off-target effects than conventional approaches.
Q & A
Q. How can the catalytic activity of triosephosphate isomerase (TIM) be experimentally measured in vitro?
Methodological Answer:
- Use coupled enzymatic assays with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to monitor NADH oxidation spectrophotometrically at 340 nm. The reaction mixture typically includes 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.2 mM NADH, 2 mM D-fructose-1,6-bisphosphate, and excess GAPDH. TIM activity is quantified by the rate of DHAP conversion to GAP .
- Alternative: Employ P NMR to track equilibrium between DHAP and GAP in real time, allowing analysis of substrate-product dynamics .
Q. What structural features stabilize the TIM dimer interface, and how can they be analyzed?
Methodological Answer:
- Perform X-ray crystallography (e.g., PDB codes 1HTI, 2jk2) to resolve hydrogen bonds and hydrophobic interactions at the subunit interface (e.g., residues 74-78 in human TIM).
- Use size-exclusion chromatography or analytical ultracentrifugation to assess dimer stability under varying pH or denaturants .
- Mutagenesis targeting conserved interface residues (e.g., E165, K12) followed by kinetic assays and thermal shift analysis quantifies destabilization effects .
Q. How do genetic mutations in TPI1 lead to enzyme deficiency, and what assays diagnose this disorder?
Methodological Answer:
- Screen for mutations (e.g., E104D, F240L) via Sanger sequencing or NGS of exon regions. Confirm pathogenicity using erythrocyte lysate assays measuring TIM activity (reduced to <10% normal) and DHAP accumulation via HPLC .
- Thermostability assays (incubate at 45°C for 30 min) differentiate mutant enzymes (e.g., TPI) with accelerated inactivation .
Advanced Research Questions
Q. What computational strategies model TIM’s catalytic “perfection” and substrate dynamics?
Methodological Answer:
- Employ molecular dynamics (MD) simulations with AMBER or GROMACS to study loop motion (residues 166-176) and proton transfer mechanisms. Parameterize using crystal structures (e.g., 2VOM) and QM/MM hybrid methods .
- Free energy perturbation (FEP) calculations compare activation barriers of wild-type vs. mutants (e.g., S96A) to identify residues critical for transition-state stabilization .
Q. How can pathogen-specific TIM isoforms (e.g., Plasmodium falciparum) be targeted without affecting human TIM?
Methodological Answer:
- Perform homology modeling (e.g., using P. falciparum TIM template 1YDV_A) to identify divergent regions (e.g., loop 1 in PfTIM vs. human TIM). Validate with differential scanning fluorimetry (DSF) to screen inhibitors causing selective destabilization of PfTIM .
- Develop covalent inhibitors targeting PfTIM-specific cysteine residues (e.g., C13, C39) absent in humans. Confirm selectivity via IC assays using recombinant isoforms .
Q. What directed evolution approaches restore activity in monomeric TIM variants?
Methodological Answer:
- Generate monomeric TIM (monoTIM) via deletion of dimerization loop (residues 46-52). Use error-prone PCR and selection in E. coli auxotrophs (e.g., ΔTIM strains) to evolve stabilizing mutations (e.g., V74L, A172V).
- Validate stability via circular dichroism (CD) spectroscopy and catalytic efficiency () compared to wild-type .
Q. How does the “flexible loop” (residues 166-176) conformation affect TIM catalysis, and how is it studied experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
